
6-(3-Chlorophenyl)-2-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Chlorophenyl)-2-hydroxypyridine, 95% (6-CP-2HOP) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 217.56 g/mol and a melting point of 130-132°C. 6-CP-2HOP has been used in a variety of research applications, including organic synthesis, biochemistry, and material science.
Scientific Research Applications
6-(3-Chlorophenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. In organic synthesis, it has been used as a reagent for the synthesis of heterocyclic compounds, such as pyridines and quinolines. In biochemistry, it has been used as a reagent for the synthesis of peptides and proteins. In material science, it has been used as a reagent for the synthesis of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to involve the formation of a reactive intermediate, such as a carbanion, which can then react with other molecules to form various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Chlorophenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, it is believed to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It is also believed to have antioxidant, anti-tumor, and anti-viral properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(3-Chlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 6-(3-Chlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, which makes it difficult to predict the outcome of a given reaction.
Future Directions
There are several potential future directions for 6-(3-Chlorophenyl)-2-hydroxypyridine, 95%. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. This could lead to a better understanding of its potential therapeutic uses. Another potential direction is to explore its potential applications in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and materials. Finally, further research could be done to explore its potential applications in biotechnology and nanotechnology.
Synthesis Methods
6-(3-Chlorophenyl)-2-hydroxypyridine, 95% can be synthesized by two different methods. The first method involves the reaction of 3-chlorophenol with hydroxypyridine in the presence of a base catalyst, such as sodium hydroxide. This reaction produces 6-(3-Chlorophenyl)-2-hydroxypyridine, 95% as the major product, along with other minor byproducts. The second method involves the reaction of 3-chlorophenol with an alkyl halide, such as ethyl bromide, in the presence of a strong base, such as potassium hydroxide. This reaction produces 6-(3-Chlorophenyl)-2-hydroxypyridine, 95% as the major product, along with other minor byproducts.
properties
IUPAC Name |
6-(3-chlorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBGSFNRDMUDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679026 |
Source


|
| Record name | 6-(3-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154476-87-6 |
Source


|
| Record name | 6-(3-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Pyridinyl)ethyl]aniline dihydrochloride](/img/structure/B6285765.png)
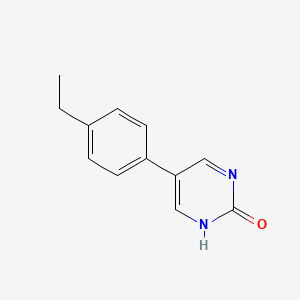


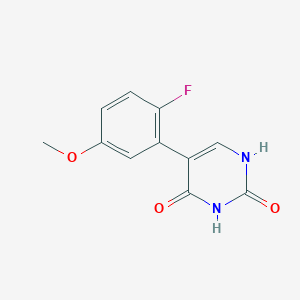
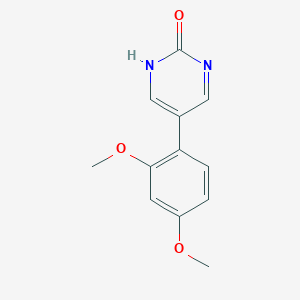
![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)
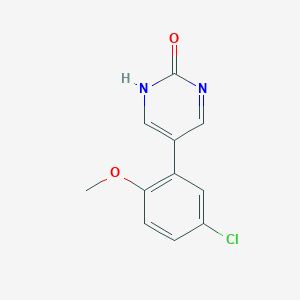
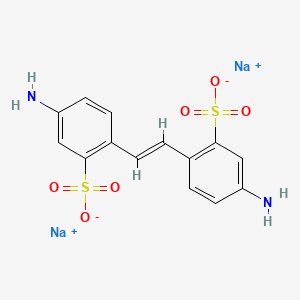


![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)

